molecular formula C14H11N5O2 B7465954 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide

Cat. No. B7465954
M. Wt: 281.27 g/mol
InChI Key: WJQACQBXPHNBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been shown to interact with specific targets in cells, including enzymes and receptors. This interaction can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
Studies have shown that 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide can have various biochemical and physiological effects, depending on the target it interacts with. For example, this compound has been shown to inhibit the activity of specific enzymes, including protein kinase C and histone deacetylase. It has also been shown to modulate the activity of specific receptors, including the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a versatile tool for studying biological systems. This compound can interact with specific targets in cells, leading to various biochemical and physiological effects. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to study its potential applications in material science, particularly in the development of new materials with unique properties. Finally, another direction is to develop new tools for studying biological systems using this compound, including new imaging techniques and assays.

Synthesis Methods

The synthesis of 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide involves the reaction of 3-phenoxybenzoic acid with thionyl chloride to form 3-phenoxybenzoyl chloride. The resulting compound then undergoes a reaction with sodium azide to form 3-phenoxy-N-(azidomethyl)benzamide. Finally, the compound is subjected to a copper-catalyzed azide-alkyne cycloaddition reaction to form 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide.

Scientific Research Applications

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties. In chemical biology, this compound has been studied for its potential applications in the development of new tools for studying biological systems.

properties

IUPAC Name

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13(15-14-16-18-19-17-14)10-5-4-8-12(9-10)21-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQACQBXPHNBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenoxy-N-(2H-tetrazol-5-yl)benzamide

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